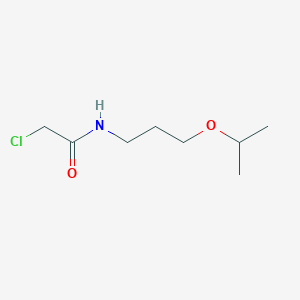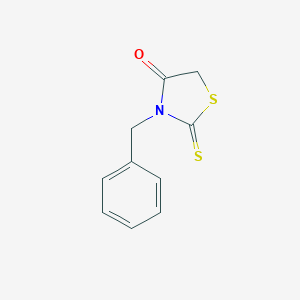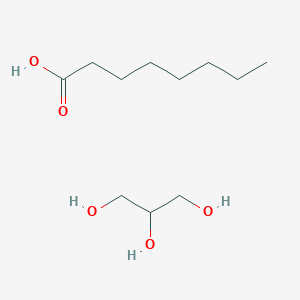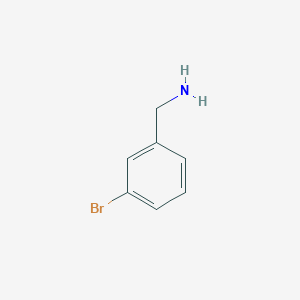
Rhenium boride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(boranylidyne)rhenium typically involves the deoxygenation of commercially available perrhenate anion (ReO₄⁻) with pinacol borane (HBpin). This reaction results in the formation of a rhenium complex comprising hydride and boron ligands . The structure of the resulting complex can be analyzed using X-ray crystallography, NMR spectroscopy, and DFT calculations .
Industrial Production Methods: While specific industrial production methods for bis(boranylidyne)rhenium are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired complex. The process may involve the use of specialized equipment for handling and purifying the compound .
化学反応の分析
Types of Reactions: Rhenium boride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or reactant.
Reduction: It can also undergo reduction reactions, often involving the transfer of electrons to or from the rhenium center.
Substitution: Substitution reactions involving bis(boranylidyne)rhenium typically involve the replacement of ligands around the rhenium center.
Common Reagents and Conditions: Common reagents used in reactions with bis(boranylidyne)rhenium include pinacol borane (HBpin), 9-borabicyclo[3.3.1]nonane (9-BBN), and various organic substrates. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from reactions involving bis(boranylidyne)rhenium depend on the specific reaction type. For example, hydroboration reactions can yield borylated organic compounds, while oxidation reactions may produce rhenium oxides .
科学的研究の応用
Rhenium boride has several scientific research applications, including:
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and mechanical properties.
Biological Applications: While not extensively studied, there is potential for bis(boranylidyne)rhenium to be used in biological applications, such as antimicrobial agents.
作用機序
The mechanism by which bis(boranylidyne)rhenium exerts its effects involves the activation of B-H bonds by the rhenium center. This activation facilitates various catalytic processes, such as hydroboration and C-H borylation. The molecular targets and pathways involved in these reactions include the coordination of boron ligands to the rhenium center and subsequent electron transfer processes .
類似化合物との比較
Rhenium Tricarbonyl Complexes: These complexes are known for their use in biological imaging and catalysis.
Rhenium Oxides: Used in various catalytic processes, including oxidation reactions.
Rhenium Halides:
Uniqueness: Rhenium boride is unique due to its ability to activate B-H bonds and facilitate hydroboration reactions with high regioselectivity. This property distinguishes it from other rhenium complexes, making it a valuable compound for specific catalytic applications .
特性
CAS番号 |
12355-99-6 |
|---|---|
分子式 |
B2Re |
分子量 |
207.83 g/mol |
IUPAC名 |
bis(boranylidyne)rhenium |
InChI |
InChI=1S/2B.Re |
InChIキー |
OLXPHXSOQYDZNT-UHFFFAOYSA-N |
SMILES |
[B].[B].[Re] |
正規SMILES |
B#[Re]#B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)





